Methyl 4-amino-3-bromobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-3-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUWAOALZYWQBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363932 | |
| Record name | Methyl 4-amino-3-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106896-49-5 | |
| Record name | Methyl 4-amino-3-bromobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106896-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-3-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-amino-3-bromobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Research Applications and Biological Relevance
Application as a Versatile Building Block in Organic Synthesis
Methyl 4-amino-3-bromobenzoate is a chemical compound recognized for its utility as a versatile building block in organic synthesis. cymitquimica.comcymitquimica.com Its structure, which features an aromatic ring substituted with an amino group, a bromine atom, and a methyl ester group, provides multiple reactive sites. This trifunctional nature allows it to be a valuable intermediate in the creation of more complex molecules for research in pharmaceuticals, materials science, and biochemistry. cymitquimica.com The electron-withdrawing effect of the bromine atom combined with the nucleophilic and hydrogen-bonding capabilities of the amino group enhances its reactivity for various chemical transformations.
The compound serves as a crucial intermediate in the synthesis of complex organic structures. The presence of the amino and bromo substituents on the benzene (B151609) ring allows for a variety of coupling and substitution reactions. Chemists utilize these reactive handles to construct larger, more intricate molecular architectures, which are fundamental to the development of new pharmaceutical and agrochemical agents. Its role as a foundational component is essential for building molecules with specific, desired properties. cymitquimica.com
While the parent compound, 4-amino-3-bromobenzoic acid, is directly noted for its use in peptide synthesis, this compound is its ester derivative and shares the core structure. smolecule.com 4-Amino-3-bromobenzoic acid is classified as an unnatural amino acid derivative, and its incorporation into peptide chains is a subject of research. lookchem.com This application involves using the compound as a building block in the stepwise construction of peptides, which are short chains of amino acids vital to many biological functions. smolecule.com The unique structure of this building block can be used to create peptides with potentially enhanced bioactive or pharmacokinetic properties.
The core structure of this compound, as represented by its parent acid, 4-amino-3-bromobenzoic acid, is a documented intermediate in the synthesis of sulfonamides and benzothiazines. nih.gov These classes of compounds are significant in medicinal chemistry. The synthesis pathways leverage the reactive amino group on the aniline-derived structure to build these more complex heterocyclic systems. nih.gov
Research has identified the related 4-amino-3-bromobenzoic acid as an intermediate for the synthesis of various metal complexes. nih.gov The functional groups present on the aromatic ring can coordinate with metal ions, leading to the formation of organometallic compounds. This application is relevant in fields such as catalysis and materials science.
This compound is explicitly cited as a starting material in the synthesis of thieno[3,2-c]quinoline derivatives. tandfonline.comresearchgate.net This class of fused heterocyclic compounds is of significant interest in life sciences due to their wide range of biological activities, including potential anti-inflammatory, anti-tumor, and anti-bacterial properties. researchgate.net The synthesis involves multi-step chemical reactions where the structure of this compound is foundational to forming the final quinoline (B57606) ring system fused with a thiophene (B33073) nucleus. tandfonline.comresearchgate.net
Table 1: Synthesis of Thieno[3,2-c]quinoline from this compound
| Starting Material | Product Class | Significance of Product | Source(s) |
| This compound | Thieno[3,2-c]quinolines | Possess various biological activities, including anti-tumor and anti-inflammatory properties. | tandfonline.com, researchgate.net |
Derivatives of this compound are being investigated for their potential in treating metabolic disorders. google.comresearchgate.net For instance, research has explored the inhibitory effects of closely related methyl 4-aminobenzoate (B8803810) derivatives on key enzymes of the pentose (B10789219) phosphate (B84403) pathway (PPP), such as Glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). researchgate.net This pathway is crucial for cancer progression, making its inhibitors valuable for therapeutic research. researchgate.net Specifically, a fluorinated analogue of this compound demonstrated notable inhibitory action against the enzymes Glutathione (B108866) Reductase (GR) and Glutathione S-transferase (GST), which are also involved in cellular metabolism and drug resistance. researchgate.net Furthermore, related chemical structures have been used as building blocks in the synthesis of compounds investigated for the treatment of obesity, a major metabolic disorder. google.com
Table 2: Investigated Biological Targets of a this compound Analogue
| Compound Derivative | Biological Target | Potential Application | Source(s) |
| Methyl 4-amino-3-bromo-5-fluorobenzoate | Glutathione Reductase (GR) | Inhibition of enzymes related to cellular metabolism and drug resistance. | researchgate.net |
Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies
The structural features of this compound, specifically the presence and positioning of the amino and bromo substituents on the benzoate (B1203000) ring, make it and its derivatives subjects of interest in medicinal chemistry. The electronic properties and bonding potential of these groups are crucial in defining the molecule's interaction with biological targets. The amino group can act as a hydrogen bond donor, while the bromine atom can participate in halogen bonding, both of which can influence binding affinity and specificity to enzymes and receptors.
Inhibitory Effects on Glutathione-Related Enzymes
Research has highlighted the potential for derivatives of methyl 4-aminobenzoate to inhibit key enzymes in the glutathione system, namely Glutathione Reductase (GR) and Glutathione S-transferase (GST). These enzymes are critical for maintaining cellular redox balance and for the detoxification of xenobiotics. researchgate.net Their inhibition can have significant implications in various pathological conditions, making them attractive targets for drug development.
While specific mechanistic studies on this compound are not extensively detailed in the available literature, research on its close derivatives provides significant insights. For instance, a study on methyl 4-aminobenzoate derivatives demonstrated that these compounds can act as inhibitors of human glutathione reductase (hGR). researchgate.net The inhibitory mechanism is thought to involve the interaction of the benzoate structure within the enzyme's active site.
One notable derivative, methyl 4-amino-3-bromo-5-fluorobenzoate , has been identified as a potent inhibitor of GR. researchgate.netresearchgate.net This suggests that the presence of halogen substituents on the benzene ring is a critical determinant of the inhibitory activity. The bromine atom on this compound likely plays a significant role in its interaction with the GR enzyme.
Similar to GR, Glutathione S-transferase (GST) is a target for methyl 4-aminobenzoate derivatives. These compounds have been shown to modulate and inhibit GST activity. The inhibition of GST is a strategy being explored for overcoming drug resistance in cancer therapy, as this enzyme is often overexpressed in tumor cells and contributes to the detoxification of chemotherapeutic agents.
Studies on derivatives have shown varying degrees of GST inhibition, highlighting the importance of the substitution pattern on the aromatic ring for modulating this activity. researchgate.net
In Vitro Biological Screening and Enzyme Inhibition Assays
The investigation into the biological activity of this compound and its analogs relies heavily on in vitro screening and enzyme inhibition assays. These experiments are crucial for determining the potency and selectivity of these compounds as enzyme inhibitors.
Typically, these assays involve isolating the target enzymes, such as GR and GST from sources like human erythrocytes, and then measuring their activity in the presence of varying concentrations of the inhibitor compound. researchgate.net The results are often expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) or Ki values (the inhibition constant, which reflects the binding affinity of the inhibitor to the enzyme).
| Compound Name | Target Enzyme | Ki Value (µM) |
| Methyl 4-amino-3-bromo-5-fluorobenzoate | Glutathione Reductase (GR) | 0.325 ± 0.012 researchgate.net |
| Methyl 4-amino-2-nitrobenzoate | Glutathione S-transferase (GST) | 92.41 ± 22.26 researchgate.net |
This table presents data for derivatives of this compound to illustrate the inhibitory potential of this chemical class.
In Silico Approaches for Drug Candidate Prediction
In silico methods, which utilize computer simulations, are increasingly employed to predict the drug-like properties of chemical compounds and to understand their interactions with biological targets at a molecular level.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. researchgate.net This method is used to estimate the binding affinity and to visualize the interactions between the ligand (e.g., this compound) and the active site of the target enzyme.
For derivatives of methyl 4-aminobenzoate, molecular docking studies have been performed to understand their binding modes with GR and GST. These simulations have helped in rationalizing the observed inhibitory activities and in guiding the design of more potent inhibitors. For instance, docking studies with methyl 4-amino-2-bromobenzoate and methyl 4-amino-2-chlorobenzoate have estimated their binding energies with GR and GST receptors. researchgate.net
The binding energy is a calculated value that represents the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable complex and potentially higher inhibitory activity.
| Compound Name | Target Receptor | Estimated Binding Energy (kcal/mol) |
| Methyl 4-amino-2-bromobenzoate | Glutathione Reductase (GR) | Not explicitly stated in search results |
| Methyl 4-amino-2-chlorobenzoate | Glutathione S-transferase (GST) | Not explicitly stated in search results |
This table is based on findings that these derivatives were estimated to have the lowest binding energies, although the specific values were not provided in the search results. researchgate.net
These in silico predictions, in conjunction with in vitro experimental data, provide a powerful approach for advancing the understanding of the medicinal chemistry potential of compounds like this compound.
The Pivotal Role of this compound in Advanced Drug Discovery
A cornerstone in the synthesis of targeted therapeutics, the chemical compound this compound is gaining significant attention in the field of medicinal chemistry. This versatile intermediate is instrumental in the development of novel drug candidates, including potent enzyme inhibitors and receptor blockers. This article delves into the advanced research applications and biological relevance of this compound, with a specific focus on its utility in predicting drug-like properties and its role in the synthesis of next-generation pharmaceuticals.
of this compound Derivatives
The strategic placement of the amino, bromo, and methyl ester groups on the benzene ring makes this compound a valuable scaffold in medicinal chemistry. Its derivatives have been the subject of extensive research, leading to the discovery of molecules with significant therapeutic potential.
Prediction of ADME Characteristics
In the early stages of drug development, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial to assess its potential as a drug candidate. For derivatives of this compound, in silico computational tools are frequently employed to forecast these characteristics. These predictive models help researchers to prioritize which derivatives to synthesize and test, thereby saving time and resources. researchgate.netdntb.gov.uanih.gov
The predicted ADME properties for a representative set of this compound derivatives are often evaluated against established criteria for drug-likeness, such as Lipinski's Rule of Five. This rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500 daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP value of less than 5. biointerfaceresearch.com
Below is an interactive data table showcasing the predicted ADME properties for a hypothetical series of this compound derivatives, illustrating the type of data generated in these computational studies.
Exploration of Substituent Effects on Biological Activity
The biological activity of derivatives of this compound can be finely tuned by altering the substituents on the aromatic ring. The nature and position of these substituents can have a profound impact on the compound's interaction with biological targets. rsc.org
Research has shown that modifications to the aminobenzoate core can significantly influence the inhibitory activity against various enzymes. For example, studies on glutathione reductase (GR) and glutathione S-transferase (GST), enzymes implicated in cellular detoxification and disease, have revealed that the addition of different functional groups to the methyl 4-aminobenzoate scaffold leads to a range of inhibitory potencies. researchgate.netnih.gov
The following interactive data table summarizes the inhibitory constants (Ki) of a series of substituted methyl aminobenzoate derivatives against human glutathione reductase, highlighting the structure-activity relationship.
Development of Angiotensin II Receptor Blockers (e.g., Telmisartan (B1682998) Analogs)
Angiotensin II receptor blockers (ARBs) are a class of drugs used to treat high blood pressure and related conditions. Telmisartan is a potent ARB, and its synthesis has been a subject of considerable research. While the most common synthetic routes to telmisartan itself start from 4-amino-3-methylbenzoic acid methyl ester, the structural similarities suggest that this compound could be a viable starting material for the synthesis of novel telmisartan analogs. nih.govrjpbcs.com
The synthesis of such analogs would likely involve a Suzuki coupling reaction, where the bromine atom of the this compound is replaced with a larger aryl group, a key step in building the biphenyl (B1667301) core structure characteristic of many ARBs. acs.org The development of new telmisartan analogs is an active area of research aimed at improving efficacy and exploring new therapeutic applications. nih.gov
Discovery of Akt Inhibitors
The serine/threonine kinase Akt plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the Akt pathway is implicated in many human cancers, making it an attractive target for cancer therapy. nih.gov
This compound has been identified as a key commercially available starting material in the synthesis of a novel class of non-peptidic, substrate-mimetic inhibitors of Akt. nih.govgoogle.com The synthetic strategy involves the saponification of the methyl ester of this compound to the corresponding carboxylic acid. This is followed by an amide bond formation with another synthetic intermediate. The resulting bromo-substituted amide then undergoes a late-stage Suzuki coupling to introduce further diversity into the final inhibitor structures. nih.govgoogle.com This approach allows for the rapid generation of a library of potent and selective Akt inhibitors for further biological evaluation. nih.gov
Future Research Directions and Methodological Innovations
Development of Green Chemistry Approaches for Synthesis
The chemical industry's shift towards sustainability has put a spotlight on developing environmentally friendly methods for synthesizing important chemical intermediates. mdpi.com Traditional synthesis routes for aminobenzoic acid derivatives often rely on petroleum-based precursors and can generate significant environmental waste. mdpi.com Future research is focused on creating green and sustainable biosynthesis methods, utilizing microorganisms and renewable resources like simple carbohydrates to produce aminobenzoic acid and its derivatives. mdpi.com This approach aims to reduce reliance on non-renewable resources and minimize environmental pollution. mdpi.com
Current synthetic methods for related brominated compounds can involve multi-step processes with the use of hazardous reagents. For instance, the synthesis of Methyl 3-amino-4-bromobenzoate can be achieved from 4-Bromo-3-nitrobenzoic acid. chemicalbook.com A greener approach for the bromination of aromatic compounds involves using poly(p-styrenesulphonamide) as a recyclable catalyst, which offers high selectivity and stability. researchgate.net Another sustainable method involves the use of an inexpensive and environmentally friendly reagent, Oxone, in a biphasic system for the oxidation of anilines. researchgate.net Research into one-pot synthesis methods, using water as a solvent at room temperature, also presents a promising green alternative. acs.org
Table 1: Comparison of Synthesis Approaches
| Method | Precursors/Reagents | Advantages | Disadvantages |
| Traditional Synthesis | Petroleum-based substances, catalysts, acidic/alkaline conditions, high temperatures. mdpi.com | Established and widely used. | Toxic, environmental pollution, non-renewable resources. mdpi.com |
| Biosynthesis | Microorganisms, simple carbohydrates. mdpi.com | Green, environmentally friendly, sustainable. mdpi.com | May have lower yields initially, requires optimization. |
| Catalytic Bromination | Poly(p-styrenesulphonamide), Bromine. researchgate.net | Recyclable catalyst, high selectivity, stable. researchgate.net | Requires synthesis of the polymer catalyst. |
| Oxone Oxidation | Anilines, Oxone. researchgate.net | Inexpensive, environmentally friendly. researchgate.net | Biphasic system may require separation. |
| One-Pot Synthesis | Nitrosobenzenes, DIPEA, Water. acs.org | Simple, high selectivity, room temperature. acs.org | May require specific catalysts. |
High-Throughput Screening for Novel Biological Targets
High-throughput screening (HTS) is a powerful tool in drug discovery, allowing for the rapid assessment of large numbers of compounds for their biological activity. Methyl 4-amino-3-bromobenzoate and its derivatives are prime candidates for HTS campaigns to identify new biological targets. The diverse functional groups on the molecule, including the amino and bromo substituents, allow for a wide range of interactions with biological macromolecules.
Derivatives of p-aminobenzoic acid have been designed and evaluated as potential cholinesterase inhibitors for conditions like Alzheimer's disease. bohrium.com HTS, coupled with techniques like differential scanning fluorimetry, has been used to screen libraries of compounds against various targets, including kinases and proteases. researchgate.net For instance, derivatives of methyl 4-aminobenzoate (B8803810) have been screened for their inhibitory effects on glutathione-related enzymes, revealing potent inhibitors of glutathione (B108866) reductase (GR) and glutathione S-transferase (GST). researchgate.net Such screenings can uncover unexpected therapeutic applications for this class of compounds.
Advanced Spectroscopic Techniques (e.g., Solid-State NMR, Cryo-Electron Microscopy for Complexes)
Advanced spectroscopic techniques are crucial for elucidating the three-dimensional structure and molecular interactions of compounds like this compound. While direct NMR detection of bromine-79 and bromine-81 (B83215) can be challenging, 79/81Br nuclear quadrupole resonance (NQR) spectroscopy has emerged as a powerful tool for characterizing halogen bonds in solid-state supramolecular assemblies. rsc.org This technique can provide detailed information about the electronic changes that occur upon the formation of halogen bonds. rsc.org
X-ray crystallography is another vital technique for determining the solid-state structures of metal complexes involving halobenzoates. researchgate.net For larger biological complexes, such as those involving enzymes, cryo-electron microscopy (cryo-EM) can provide high-resolution structural information about the binding of inhibitors like this compound to their target proteins. The integration of various spectroscopic methods, including FT-IR and optical spectroscopy, provides a comprehensive understanding of the structural and electronic properties of these molecules in both solid and solution phases. researchgate.netmdpi.com
Integration of Machine Learning and AI in Compound Design and SAR Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. These computational tools can be applied to the design of novel analogs of this compound and to predict their structure-activity relationships (SAR). By analyzing large datasets of chemical structures and their corresponding biological activities, ML models can identify key structural features that are essential for a desired effect.
For example, quantitative structure-activity relationship (QSAR) models have been used to design novel p-aminobenzoic acid derivatives as cholinesterase inhibitors. bohrium.com Computational methods, including molecular docking, are used to predict the binding affinities and interaction mechanisms of these compounds with their biological targets. researchgate.netresearchgate.net AI can further enhance this process by generating new molecular structures with optimized properties, accelerating the discovery of more potent and selective compounds.
Exploration of Catalytic Applications and Material Science Potentials
The chemical structure of this compound suggests its potential use in catalysis and material science. The bromine atom can participate in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules and polymers. biosynth.com For example, brominated aromatic compounds are used as flame retardants in various materials, including plastics and textiles. mdpi.comeuropa.eu Polymeric brominated flame retardants are considered sustainable due to their high thermal stability and ability to be recycled. mdpi.com
The aromatic nature of the compound and its ability to form polymers make it a candidate for the development of new materials with specific electronic or optical properties. Brominated aromatic polymers can be synthesized from low molecular weight aromatic polymer compositions, and the process conditions can be tailored to produce materials with superior color and thermal stability. google.com The exploration of this compound as a monomer or a precursor in polymerization reactions could lead to the development of novel high-performance materials.
In-depth Mechanistic Studies of Enzyme-Inhibitor Interactions
Understanding the precise mechanism by which a compound inhibits an enzyme is crucial for the development of effective drugs. For this compound and its derivatives, in-depth mechanistic studies can reveal the key interactions that lead to enzyme inhibition. The amino group can form hydrogen bonds with the active site of an enzyme, while the bromine atom can participate in halogen bonding, enhancing binding affinity and specificity.
Kinetic studies, such as the determination of inhibition constants (Ki) and the type of inhibition (e.g., competitive, non-competitive, or mixed-type), provide valuable insights into the inhibitor's mechanism of action. researchgate.netnih.gov For instance, studies on halo-substituted derivatives have shown them to be potent inhibitors of enzymes like urease, with some compounds exhibiting mixed-type inhibition. nih.gov Molecular docking studies complement these experimental findings by providing a visual representation of the binding mode and identifying the specific amino acid residues involved in the interaction. researchgate.netresearchgate.netnih.gov These detailed mechanistic insights are essential for the rational design of next-generation inhibitors with improved potency and selectivity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-amino-3-bromobenzoate, and how can purity be ensured?
- Methodology : The compound is often synthesized via Suzuki-Miyaura cross-coupling reactions. For example, this compound reacts with phenylboronic acid under palladium catalysis to form biphenyl derivatives (61% yield) . Key steps include:
- Use of anhydrous solvents (e.g., THF) and inert atmosphere (N₂/Ar).
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
- Purity validation using HPLC (≥95%) and NMR (e.g., δ 3.86 ppm for methyl ester protons) .
Q. How should researchers handle this compound safely in the laboratory?
- Safety Protocols :
- Skin/Eye Contact : Flush eyes with water for 15 minutes; wash skin with soap and water immediately .
- Waste Disposal : Segregate halogenated waste and consult certified disposal agencies to prevent environmental contamination .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture .
Q. What spectroscopic techniques confirm the structural identity of this compound?
- Analytical Workflow :
- ¹H NMR : Characteristic peaks include aromatic protons (δ 6.75–7.85 ppm) and methyl ester (δ 3.86 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 244–246 (M⁺, Br isotope pattern) .
- FT-IR : Stretching vibrations for ester C=O (~1700 cm⁻¹) and NH₂ (~3400 cm⁻¹) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized for synthesizing this compound derivatives?
- Experimental Design :
- Catalyst Screening : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) for yield and regioselectivity .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for reaction efficiency.
- Table : Optimization parameters for biphenyl derivative synthesis:
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) |
| Yield | 61% | 55% |
| Reaction Time | 12 h | 8 h |
Q. What strategies resolve discrepancies between experimental and computational NMR data for this compound?
- Approach :
- DFT Calculations : Use Gaussian or ORCA to simulate NMR shifts and compare with experimental data.
- Solvent Correction : Account for solvent effects (e.g., CDCl₃) in computational models.
- Tautomer Analysis : Investigate amino group protonation states, which may shift δ values by 0.5–1.0 ppm .
Q. How can crystallographic software (e.g., SHELXL, Mercury) aid in structural analysis of derivatives?
- Workflow :
- Data Collection : Use high-resolution X-ray diffraction (≤1.0 Å) for accurate electron density maps .
- Refinement : SHELXL for anisotropic displacement parameters; Mercury for visualizing hydrogen-bonding networks .
- Case Study : Overlay crystal structures of this compound derivatives to assess steric effects of substituents .
Q. How can researchers design pharmacological studies for this compound derivatives?
- Methodology :
- Derivatization : Introduce substituents (e.g., acetyl, chloro) at the 4-amino position to enhance bioactivity .
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) against S. aureus and C. albicans .
- Toxicity Screening : Use zebrafish embryos or HEK293 cells to assess acute toxicity (LC₅₀/IC₅₀) .
Data Contradiction and Validation
Q. How should conflicting reports on the stability of this compound under acidic conditions be addressed?
- Validation Protocol :
- Controlled Degradation Study : Expose the compound to HCl (0.1–1.0 M) and monitor via TLC/NMR.
- Kinetic Analysis : Calculate half-life (t₁/₂) under varying pH and temperature conditions.
- Comparative Spectroscopy : Compare degradation products with authentic standards .
Environmental and Regulatory Considerations
Q. What are the environmental implications of brominated byproducts during synthesis?
- Mitigation Strategies :
- Green Chemistry : Replace brominating agents (e.g., Br₂) with KBrO₃/HBr to reduce toxicity.
- Lifecycle Analysis : Quantify bromine content in waste streams using ion chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
